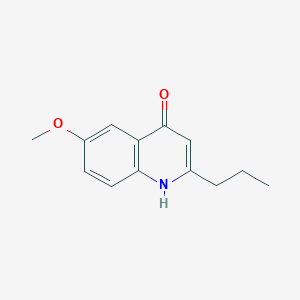

4-Hydroxy-6-methoxy-2-propylquinoline

Description

The Quinoline (B57606) Scaffold as a Privileged Structure in Medicinal Chemistry

In medicinal chemistry, the term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for drug design. The quinoline ring system is a prime example of such a scaffold. uni-konstanz.demdpi.com Its rigid, planar structure provides a defined orientation for substituent groups, while the nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in various non-covalent interactions, such as π-π stacking, with biological macromolecules like proteins and nucleic acids.

This versatility allows quinoline-based compounds to exhibit a wide spectrum of biological activities. The adaptability of the quinoline core enables chemists to modify its structure at various positions, fine-tuning its steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. This inherent "druggability" and the accessibility of well-established synthetic pathways solidify its status as a privileged scaffold in the quest for novel therapeutic agents. biosynth.comresearchgate.net

Importance of Quinolines in Pharmaceutical Research and Drug Discovery

The significance of the quinoline nucleus in pharmaceutical research is underscored by the number of clinically successful drugs that incorporate this moiety. nih.gov Historically, quinoline derivatives, such as quinine, were pivotal in the fight against malaria. This legacy continues with synthetic antimalarials like chloroquine (B1663885) and ferroquine. uni-konstanz.de Beyond infectious diseases, the quinoline scaffold is integral to drugs targeting a wide range of conditions.

The broad pharmacological potential of quinolines includes:

Anticancer Activity : Numerous quinoline derivatives have been investigated as anticancer agents, acting as kinase inhibitors or topoisomerase inhibitors. biosynth.comnih.gov

Antibacterial Activity : The fluoroquinolone class of antibiotics, including ciprofloxacin and levofloxacin, features a quinoline core and is crucial in treating bacterial infections. nih.gov

Anti-inflammatory and Analgesic Properties : Certain quinoline derivatives have demonstrated potent anti-inflammatory and pain-relieving effects. mdpi.com

Antiviral and Antifungal applications : Research has also highlighted the potential of quinoline compounds in combating viral and fungal pathogens. uni-konstanz.de

The continued exploration of the quinoline chemical space remains a vibrant area of drug discovery, with numerous candidates undergoing preclinical and clinical investigation for various diseases. biosynth.comresearchgate.net

Table 1: Examples of Marketed Drugs Featuring the Quinoline Scaffold

| Drug Name | Therapeutic Class | Primary Indication |

|---|---|---|

| Chloroquine | Antimalarial | Malaria, Amebiasis |

| Ciprofloxacin | Antibiotic | Bacterial Infections |

| Topotecan | Anticancer | Ovarian and Lung Cancer |

| Montelukast | Anti-asthmatic | Asthma, Allergic Rhinitis |

| Bedaquiline | Antitubercular | Multidrug-resistant Tuberculosis |

Contextualization of 4-Hydroxy-6-methoxy-2-propylquinoline within Quinoline Chemical Space

While extensive research exists for the broader quinoline class, specific academic literature on this compound is limited. However, its structure can be understood by examining its constituent parts and comparing it to more thoroughly investigated analogs. The compound belongs to the 2-alkyl-4-hydroxyquinoline (or its tautomeric form, 2-alkyl-4(1H)-quinolone) family. uni-konstanz.de These molecules are characterized by an alkyl chain at the C-2 position and a hydroxyl group at the C-4 position.

The synthesis of 2-alkyl-4(1H)-quinolones is often achieved through methods like the Conrad-Limpach reaction, which involves the condensation of an aniline (B41778) with a β-ketoester followed by thermal cyclization. uni-konstanz.de For this compound, this would likely involve the reaction of p-anisidine (B42471) (4-methoxyaniline) with a propyl-substituted β-ketoester.

The biological activity of this specific compound has not been widely reported, but inferences can be drawn from related structures:

2-Alkyl-4-quinolones : This class of compounds is known for its antimicrobial properties. For instance, 2-heptyl-4-hydroxyquinoline is a well-studied quorum sensing molecule in Pseudomonas aeruginosa. The length and nature of the alkyl chain at the C-2 position can significantly influence biological activity. mdpi.com

4-Hydroxy-6-methoxy-2-methylquinoline : The closest analog with significant available data is the methyl variant instead of the propyl one. This compound has been noted for its antibacterial properties. biosynth.com

6-Methoxyquinolines : The methoxy (B1213986) group at the C-6 position is a common feature in many bioactive quinolines. Studies on various 6-methoxy-2-arylquinoline derivatives have shown their potential as P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer. nih.gov

Therefore, this compound sits at the intersection of several important quinoline subclasses. Its structure suggests potential for investigation in areas such as antibacterial research, building upon the known activities of other 2-alkyl-4-quinolones, while the 6-methoxy substitution could impart unique properties relevant to other therapeutic areas like oncology. Further research is necessary to elucidate the specific chemical properties and biological activities of this particular molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-propyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-4-9-7-13(15)11-8-10(16-2)5-6-12(11)14-9/h5-8H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILBPTYHCIOZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590618 | |

| Record name | 6-Methoxy-2-propylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-85-9 | |

| Record name | 6-Methoxy-2-propylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927800-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Mechanistic Studies in Vitro and in Silico Research 4.1. Anticancer Research Perspectives4.1.1. in Vitro Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines E.g., Hct 15, Nci H322m, A549, Hepg2, Mcf 7, K562, Hep 3b 4.1.2. Investigation of Cellular Mechanisms of Action4.1.2.1. Induction of Apoptosis4.1.2.2. Cell Cycle Arrest Modulation4.1.2.3. Autophagy Induction4.1.2.4. Inhibition of Cell Migration and Invasion

Anticancer Research Perspectives

Anti-Angiogenesis Research

Direct experimental studies investigating the anti-angiogenic properties of this compound specifically have not been identified in the reviewed scientific literature. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and its inhibition is a key therapeutic strategy. mdpi.comebi.ac.uk The process is controlled by various signaling molecules, including Vascular Endothelial Growth Factor (VEGF). frontiersin.org

An indirect link between quinoline structures and anti-angiogenic pathways can be proposed through the modulation of certain molecular targets. For instance, the transcription factor Heterogeneous Nuclear Ribonucleoprotein K (hnRNP K) has been identified as an activator of VEGF transcription. nih.gov As discussed in section 4.1.4.5, certain quinoline derivatives have been shown to inhibit hnRNP K. nih.gov This inhibition could theoretically lead to the down-regulation of VEGF expression, thereby exerting an anti-angiogenic effect. nih.gov However, this potential mechanism remains speculative for this compound pending direct experimental validation.

Antimicrobial Research Perspectives

Antibacterial Activity Spectrum

Specific studies detailing the antibacterial activity of this compound against key pathogens such as Staphylococcus aureus, Salmonella typhimurium, Escherichia coli, Acinetobacter baumannii, and Bacillus subtilis are not readily found in the current body of scientific literature.

The quinoline structural motif is present in many compounds with known antibacterial properties. For instance, certain novel 4-aminoquinolines have demonstrated slight antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov Research on other quinoline derivatives has also explored their efficacy against biofilms of S. aureus. nih.gov In contrast, a study on a related but different compound, 6-Amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one, reported no antibacterial activity against Staphylococcus aureus, Salmonella typhimurium, and Escherichia coli. asianpubs.org The antibacterial potential of quinoline derivatives can be influenced by various substitutions on the quinoline ring.

Table 2: Antibacterial Activity Spectrum of this compound

| Bacterial Strain | Activity | MIC/MBC (µg/mL) | Research Findings |

|---|---|---|---|

| Staphylococcus aureus | Data not available | Data not available | No specific studies reported. |

| Salmonella typhimurium | Data not available | Data not available | No specific studies reported. |

| Escherichia coli | Data not available | Data not available | No specific studies reported. |

| Acinetobacter baumannii | Data not available | Data not available | No specific studies reported. |

| Bacillus subtilis | Data not available | Data not available | No specific studies reported. |

No specific data is available for this compound.

Antifungal Activity Investigations

There is a lack of specific research on the antifungal activity of this compound against Aspergillus fumigatus and Candida albicans. While the broader family of quinoline derivatives has been investigated for antifungal properties, data on this particular compound is not available.

For context, various quinoline derivatives have shown promise as antifungal agents. For example, certain 2,6-disubstituted quinolines have demonstrated fungicidal activity against Candida species and were also effective in eradicating C. albicans biofilms. mdpi.com Other research has focused on quinoline derivatives linked to a chalcone (B49325) moiety, which, in combination with fluconazole, exhibited inhibitory activity against C. albicans. nih.gov These findings highlight the potential of the quinoline scaffold in the development of new antifungal drugs, though specific investigations into this compound are needed.

Table 3: Antifungal Activity of this compound

| Fungal Strain | Activity | MIC/MFC (µg/mL) | Research Findings |

|---|---|---|---|

| Aspergillus fumigatus | Data not available | Data not available | No specific studies reported. |

| Candida albicans | Data not available | Data not available | No specific studies reported. |

No specific data is available for this compound.

Antitubercular Activity Studies

Specific investigations into the antitubercular activity of this compound against Mycobacterium tuberculosis WT H37Rv have not been reported in the available scientific literature.

However, the quinoline core is a key structural feature in several compounds that have been studied for their antimycobacterial effects. For instance, a series of 4-anilinoquinolines and 4-anilinoquinazolines were screened, leading to the identification of novel inhibitors of M. tuberculosis. nih.gov These studies help to establish a structure-activity relationship for the quinoline scaffold, but direct evidence for the efficacy of this compound is currently absent.

Table 4: Antitubercular Activity of this compound

| Strain | Activity | MIC (µg/mL) | Research Findings |

|---|---|---|---|

| Mtb WT H37Rv | Data not available | Data not available | No specific studies reported. |

No specific data is available for this compound.

Antiparasitic Research Perspectives

Antimalarial Activity against Plasmodium Species

There is no specific data in the scientific literature concerning the antimalarial activity of this compound against Plasmodium species. The well-known antimalarial drugs chloroquine (B1663885) and mefloquine (B1676156) are quinoline derivatives, which underscores the importance of this chemical scaffold in the search for new antimalarial agents. mdpi.com

Table 5: Antimalarial Activity of this compound

| Plasmodium Species | Strain | Activity | IC₅₀ (nM) | Research Findings |

|---|---|---|---|---|

| P. falciparum | Chloroquine-sensitive | Data not available | Data not available | No specific studies reported. |

| P. falciparum | Chloroquine-resistant | Data not available | Data not available | No specific studies reported. |

No specific data is available for this compound.

Antileishmanial Activity against Leishmania Species (e.g., L. donovani, L. braziliensis, L. infantum, L. amazonensis)

No studies detailing the efficacy or mechanism of action of this compound against any Leishmania species were found in the searched scientific literature.

Antitrypanosomal Activity against Trypanosoma Species (e.g., T. cruzi, T. b. brucei)

No research data on the in vitro or in silico activity of this compound against Trypanosoma cruzi or Trypanosoma brucei brucei is publicly available.

Enzyme Inhibition Studies

Alpha-Glucosidase Inhibition

There are no available studies that have evaluated the potential of this compound as an inhibitor of the alpha-glucosidase enzyme.

Methionine Aminopeptidase 2 (MetAP-2) and N-myristoyltransferase (NMT) Inhibition

No research could be found that investigates the inhibitory effects of this compound on either Methionine Aminopeptidase 2 (MetAP-2) or N-myristoyltransferase (NMT).

Poly(ADP-ribose) Polymerase (PARP) Inhibition

There is no available research data concerning the activity of this compound as a PARP inhibitor.

Due to the lack of specific data, the creation of data tables and a list of mentioned compounds is not applicable.

Antioxidant Activity Investigations

The antioxidant properties of compounds based on the quinoline and quinolinone scaffold, particularly those featuring hydroxyl and methoxy (B1213986) substitutions, have been a subject of significant academic research. These investigations often explore the molecule's capacity to neutralize harmful free radicals and inhibit oxidative processes like lipid peroxidation. The structural features of this compound suggest potential antioxidant capabilities, drawing parallels from studies on analogous compounds.

The antioxidant activity of phenolic compounds is frequently attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thus neutralizing it. nih.govnih.gov The presence of both a phenolic hydroxyl group and a methoxy group on the quinoline ring is considered important for this activity. nih.gov The methoxy group can enhance antioxidant activity through its electron-donating effects, which helps to stabilize the resulting phenoxyl radical after hydrogen donation. nih.govnih.gov

Studies on various heterocyclic compounds, including quinoline and quinolinone derivatives, have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging tests to quantify this activity. mdpi.comresearchgate.net For instance, research on a series of 4-hydroxy-2-quinolinone-3-carboxamides demonstrated significant free radical scavenging potential. mdpi.com The mechanism is believed to involve hydrogen atom transfer (HAT), where the phenolic hydroxyl group plays a central role. nih.govmdpi.com Computational studies support that the O-H bond dissociation enthalpy is a key parameter in determining the radical scavenging efficiency of such phenolic structures. nih.gov

| Compound | Substituents | Hydroxyl Radical Scavenging (% Inhibition) | ABTS Radical Scavenging (% Inhibition) |

|---|---|---|---|

| 3c | N-methyl, hydroxyethyl (B10761427) amide | 100% | 25.6% |

| 3f | N-methyl, p-hydroxyphenyl amide | 100% | 77.3% |

| 3g | N-phenyl, p-hydroxyphenyl amide | 100% | 72.4% |

| 3j | N-methyl, o-hydroxyphenyl amide | 100% | - |

Lipid peroxidation is a detrimental chain reaction initiated by free radicals that damages cell membranes and other lipid-containing structures. mdpi.com The ability of antioxidants to halt this process is a critical measure of their protective effects. Compounds structurally related to this compound have shown promise in this area.

In vitro studies on 4-hydroxy-2-quinolinone analogues revealed that many are potent inhibitors of lipid peroxidation induced by thermal free radical producers. mdpi.com Several derivatives exhibited 100% inhibition, an activity level comparable to or even exceeding that of the reference antioxidant compound, Trolox. mdpi.com This inhibitory action is linked to the compound's ability to intercept the chain-carrying peroxyl radicals, thereby breaking the cycle of lipid degradation. scienceopen.com The combination of hydroxyl and methoxy groups on the aromatic ring system is believed to be favorable for this activity, contributing to the molecule's capacity to neutralize the radicals that propagate lipid peroxidation. mdpi.com

| Compound | Substituents | % Inhibition of Lipid Peroxidation |

|---|---|---|

| 3a | N-methyl, ethyl amide | 100% |

| 3b | N-phenyl, ethyl amide | 96.4% |

| 3c | N-methyl, hydroxyethyl amide | 100% |

| 3f | N-methyl, p-hydroxyphenyl amide | 100% |

| 3g | N-phenyl, p-hydroxyphenyl amide | 100% |

| Trolox (Reference) | - | 96.2% |

Other Biological Activities under Academic Investigation (e.g., Anti-inflammatory, Hypolipidemic, Antiobesity, Bronchodilator, Anti-HIV-1)

The privileged quinoline scaffold is a core component of numerous molecules investigated for a wide array of pharmacological activities. mdpi.comresearchgate.net

Anti-inflammatory Activity: The anti-inflammatory potential of quinoline and quinolinone derivatives is an active area of research. mdpi.comresearchgate.netrsc.org One mechanism explored is the inhibition of lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of inflammatory mediators. mdpi.com Studies on hybrid compounds combining the 4-hydroxy-2-quinolinone moiety with cinnamic or benzoic acid derivatives have identified molecules with significant LOX inhibitory activity. mdpi.com For example, an acetyloxy-ferulic acid derivative of the quinolinone scaffold showed potent inhibition with an IC50 value of 52.5 μM. mdpi.com Other quinoline alkaloids have been shown to significantly suppress the gene expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages. researchgate.netrsc.org

| Compound | Description | LOX Inhibition (IC50) |

|---|---|---|

| 11e | Acetyloxy-ferulic acid derivative | 52.5 μM |

| 11f | 4-methoxy-cinnamic acid derivative | 70.0 μM |

| 11g | Cinnamic acid derivative | 85.5 μM |

Hypolipidemic Activity: While direct studies on this compound are limited, research into other nitrogen-containing heterocyclic compounds has shown potential for managing hyperlipidemia. For instance, a series of novel condensed pyrimidine (B1678525) derivatives were synthesized and evaluated for their ability to lower lipid levels. nih.gov In a Triton WR 1339-induced hyperlipidemia rat model, several of these compounds demonstrated a superior ability to reduce total cholesterol and serum triglycerides compared to the standard drug, gemfibrozil. nih.gov This suggests that heterocyclic scaffolds can be a basis for developing new hypolipidemic agents.

Antiobesity and Bronchodilator Activities: The potential antiobesity and bronchodilator activities of this compound and its close analogs remain areas for future academic exploration.

Anti-HIV-1 Activity: The quinoline core is present in several compounds that have been investigated for anti-HIV activity. researchgate.net Research has explored various derivatives for their ability to inhibit key viral enzymes, such as HIV-1 reverse transcriptase (RT). bits-pilani.ac.in For example, a study of quinolinyl chalcones identified several compounds with potent anti-HIV-1 activity, with one derivative emerging as a particularly strong agent with an EC50 value of 1.1 μM. researchgate.net Other related heterocyclic structures, such as thienopyrimidinones and dihydropyrimidin-4(3H)-ones, have also been designed and evaluated as inhibitors of different stages of the HIV-1 life cycle, including the inhibition of HIV-1 integrase and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govmdpi.com

Structure Activity Relationship Sar Studies of 4 Hydroxy 6 Methoxy 2 Propylquinoline and Analogues

Influence of Substituents at Key Quinoline (B57606) Positions (C-2, C-3, C-4, C-6, C-7) on Biological Activity

The biological activity of quinoline derivatives is highly dependent on the substitution pattern around the core structure. Functionalization at positions C-2, C-3, C-4, C-6, and C-7 has been shown to be critical in defining the potency and selectivity of these compounds for various biological targets. biointerfaceresearch.comnih.gov

The hydroxyl group at the C-4 position of the quinoline ring is a crucial determinant of biological activity in many analogues. mdpi.com Studies on 4-hydroxy-2-quinolinone derivatives have demonstrated that this group is essential for their antioxidant and anti-inflammatory properties. mdpi.com The presence and location of a hydroxyl group can significantly impact a compound's antioxidant potential, often by participating in hydrogen bonding or acting as a hydrogen donor. mdpi.com The replacement of the 4-hydroxyl group with a methyl group in one study resulted in a complete loss of activity, highlighting its indispensability for the compound's biological function. mdpi.com

Table 1: Impact of 4-Hydroxyl Group Substitution on Biological Activity

| Compound Reference | C-4 Substituent | Biological Activity |

| Carboxamide 3j | -OH | Active |

| Carboxamide 3k | -CH₃ | Inactive mdpi.com |

The methoxy (B1213986) group (-OCH₃) at the C-6 position is another key feature influencing the pharmacological profile of quinoline derivatives. nih.gov As an electron-donating group, it can modulate the electronic properties of the entire ring system, which in turn affects interactions with biological targets. rsc.org The 6-methoxyquinoline (B18371) scaffold is a component of several biologically active molecules, including those investigated for antimalarial properties and as P-glycoprotein inhibitors. nih.govontosight.aimdpi.com In some series, the presence of methoxy groups has been linked to enhanced cytotoxic and antimigratory activities in cancer cell lines. researchgate.net Docking studies suggest the methyl group of the methoxy substituent can engage in hydrophobic interactions within the binding pockets of target proteins. nih.gov

Substituents at the C-2 position of the quinoline ring play a significant role in defining the compound's activity, often by influencing properties like lipophilicity. biointerfaceresearch.com While direct SAR studies on the 2-propyl group are specific, research on related alkyl chains and other C-2 substituents provides valuable insights. For instance, linking a quinoline moiety to another pharmacophore via a propyl chain has been shown to maximize anti-inflammatory and analgesic actions in certain conjugates. biointerfaceresearch.com More generally, heteroaryl substitutions at the C-2 position can increase lipophilicity and DNA binding capabilities, which are desirable for enhancing anticancer properties. biointerfaceresearch.com The nature of the side chain at this position is flexible and can be modified to optimize activity. nih.gov

Beyond the specific groups in 4-Hydroxy-6-methoxy-2-propylquinoline, the introduction of other substituents and the creation of hybrid molecules are common strategies to enhance or modify the pharmacological profile.

Halogen atoms, particularly at C-6, have been shown to be important for improving biological activity in certain classes of quinoline derivatives. rsc.orgrsc.org For example, the presence of a bromine (Br) atom at C-6 was found to be an essential moiety for activity enhancement in one series, while fluorine incorporation has boosted anticonvulsant properties in another. rsc.org

Hybridization, the strategy of combining the quinoline scaffold with other known pharmacophores, is considered a promising approach in drug design. researchgate.net This can lead to multi-target agents with improved affinity and potency. researchgate.net The type of linker used to connect the moieties, such as its length and flexibility, can significantly influence the resulting compound's activity. nih.gov

Table 2: Influence of Various Substituents on Quinoline Activity

| Position | Substituent | Effect on Activity | Biological Target/Activity |

| C-6 | Bromine (Br) | Essential for activity improvement rsc.org | Anticonvulsant |

| C-6 | Chloro (Cl) | Enhances activity rsc.org | Antileishmanial |

| C-2 | Electron-donating OCH₃ | Enhanced activity rsc.org | Antimalarial |

| C-2 | Electron-withdrawing Cl | Loss of activity rsc.org | Antimalarial |

| C-7 | Diethylamine | Important for AChE binding affinity nih.gov | Acetylcholinesterase (AChE) Inhibition |

| C-5 | Methyl (-CH₃) | More potent than C-6 methyl substitution biointerfaceresearch.com | Anticancer |

Table 3: Impact of Hybridization on Quinoline's Pharmacological Profile

| Hybrid Moiety | Linker/Feature | Effect on Activity | Biological Target/Activity |

| Pyrimidine (B1678525) | Modified anilines | 11-fold higher activity vs. control nih.gov | Antiplasmodial |

| β-lactam | N-substituent and bis-triazole at C-3 | Enhanced activity nih.gov | Antimalarial |

| Oxadiazole | - | Promising activity nih.gov | Antitubercular |

| Triazole | n-octyl group | Promising activity nih.gov | Antitubercular |

| Ibuprofen | Propyl chain | Maximized activity biointerfaceresearch.com | Anti-inflammatory/Analgesic |

Conformational and Stereoelectronic Requirements for Optimized Biological Response

The three-dimensional arrangement (conformation) and electronic properties of quinoline derivatives are critical for their interaction with biological targets. Molecular docking studies have revealed that different isomers can adopt distinct conformations within a receptor's binding site, which may account for variations in their biological activity. mdpi.com For instance, the stability of specific docked conformations of certain pyrrolo[1,2-a]quinoline (B3350903) derivatives in a binding site is thought to contribute to their pronounced anticancer activity compared to their analogues. mdpi.com

The electronic nature of the substituents also plays a vital role. The biological activity of some quinoline-related compounds is strongly influenced by the electron-withdrawing or electron-donating effects of their substituents. nih.gov For example, a strong electron-withdrawing effect in the anilide part of certain quinoline-2-carboxamides was found to significantly decrease their PET-inhibiting activity. nih.gov This indicates that a precise balance of stereoelectronic properties is necessary for an optimal biological response.

Identification of Key Pharmacophoric Features

Based on SAR studies, a general pharmacophore model for biologically active quinoline derivatives can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect.

For many 4-hydroxy-2-quinolinone analogues, the key pharmacophoric features include:

The Quinolinone Scaffold: This "privileged structure" serves as the fundamental framework for arranging other functional groups. mdpi.com

The 4-Hydroxyl Group: Acts as a critical hydrogen bond donor and/or acceptor, essential for interaction with target enzymes or receptors. mdpi.com

An Electron-Donating Group at C-6 (e.g., Methoxy): This group can engage in hydrophobic interactions and modulate the electronic character of the aromatic system, contributing to binding affinity. nih.gov

The combination of these features—a hydrogen bonding group, a lipophilic side chain, and an electron-modulating group arranged on the rigid quinoline core—defines the essential characteristics for the biological activity of this class of compounds. mdpi.comnih.gov

Table 4: Summary of Key Pharmacophoric Features for 4-Hydroxyquinoline (B1666331) Analogues

| Pharmacophoric Feature | Position(s) | Postulated Role in Biological Activity |

| Quinoline/Quinolinone Core | - | Rigid scaffold for optimal orientation of functional groups. mdpi.com |

| Hydroxyl Group | C-4 | Essential for activity; likely acts as a hydrogen bond donor/acceptor. mdpi.commdpi.com |

| Methoxy Group | C-6 | Modulates electronic properties; participates in hydrophobic interactions. nih.govresearchgate.net |

| Alkyl/Aryl Side Chain | C-2 | Influences lipophilicity, membrane permeability, and binding to hydrophobic pockets. biointerfaceresearch.com |

Computational and Theoretical Chemistry Applications in Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Despite extensive searches, no specific molecular docking studies featuring 4-Hydroxy-6-methoxy-2-propylquinoline have been identified in the reviewed literature. Research on analogous compounds, such as various 6-methoxy-quinoline derivatives, has explored their interactions with targets like P-glycoprotein and topoisomerase IIβ; however, these findings are not directly applicable to the specific propyl-substituted compound of interest.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a potential drug. These properties include how the substance is absorbed, distributed throughout the body, metabolized, and excreted.

There are no published studies that specifically report the predicted ADME properties for this compound. While general ADME predictions for classes of compounds like 6-methoxy-2-arylquinolines suggest the potential for good intestinal absorption, specific data for this compound, such as predicted solubility, permeability, metabolic stability, or potential for P-glycoprotein inhibition, is not available.

Density Functional Theory (DFT) and Quantum Chemical Calculations in Reaction Mechanism Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely applied to study reaction mechanisms, geometries, and electronic properties of molecules.

No specific DFT or quantum chemical calculations detailing the reaction mechanisms, optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), or spectroscopic analyses for this compound were found in the available scientific literature. Such studies have been performed on other quinoline (B57606) and quinazolinone derivatives to understand their stability and reactivity, but the data is specific to those structures and cannot be extrapolated to the target compound.

Future Directions and Advanced Research Perspectives

Rational Design of Novel Analogues with Improved Target Selectivity and Potency

The rational design of new analogues of quinoline (B57606) derivatives is a key strategy for improving their therapeutic profiles. This approach moves beyond traditional trial-and-error methods by using structural biology and computational chemistry to create molecules with enhanced potency and selectivity for their biological targets.

Key strategies in the rational design of quinoline analogues include:

Structure-Activity Relationship (SAR) Studies : SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.net By systematically modifying the substituents on the quinoline ring, researchers can identify key functional groups that contribute to efficacy and selectivity. For instance, studies on 6-methoxy-2-arylquinoline analogues have revealed that the addition of a hydroxylmethyl group at the 4-position can be crucial for activity. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) : FBDD involves screening smaller chemical fragments to identify those that bind to a biological target. These fragments are then grown or combined to create a more potent lead compound. This method can be particularly effective for developing inhibitors for challenging targets.

Bioisosteric Replacement : This technique involves replacing a functional group in a molecule with another group that has similar physical or chemical properties. The goal is to improve the compound's pharmacokinetic or pharmacodynamic properties while maintaining its biological activity. For example, replacing a metabolically labile group with a more stable one can increase the drug's half-life.

A study focused on designing 6-methoxy-2-arylquinoline analogues as P-glycoprotein (P-gp) inhibitors provides a practical example of rational design. nih.govnih.gov Researchers synthesized a series of compounds and evaluated their activity, leading to the identification of derivatives with significantly enhanced P-gp inhibitory effects compared to the reference drug verapamil. nih.gov Such approaches could be applied to 4-Hydroxy-6-methoxy-2-propylquinoline to optimize its activity against specific targets.

Exploration of Novel Molecular Targets for Therapeutic Intervention

A significant area of future research for quinoline derivatives is the identification and validation of new molecular targets. mdpi.com The diverse biological activities reported for quinolines suggest that they may interact with a wide range of proteins and cellular pathways. nih.govnih.gov

Modern approaches to target identification include:

Chemoproteomics : This technique uses chemical probes to identify the protein targets of a small molecule within a complex biological system. By attaching a reactive group or a reporter tag to a quinoline derivative, researchers can "fish out" its binding partners from cell lysates.

Phenotypic Screening : This approach involves screening compounds for their ability to produce a desired biological effect in cells or organisms, without prior knowledge of the molecular target. Once an active compound is identified, subsequent studies are performed to elucidate its mechanism of action.

In Silico Target Prediction : Computational methods can predict potential protein targets for a given small molecule by comparing its structure to libraries of known ligands or by docking the molecule into the binding sites of various proteins.

For example, research on 4-hydroxy-2-quinolinone derivatives has identified them as potential multi-target agents, with activities including lipoxygenase (LOX) inhibition and antioxidant effects. mdpi.com Similarly, certain quinoline hybrids have been investigated as dual inhibitors of COX-2 and 15-LOX, which are key enzymes in inflammatory pathways. nih.gov These findings highlight the potential for quinoline compounds to modulate multiple targets, which could be advantageous for treating complex diseases.

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and have significant potential to accelerate research on quinoline derivatives. nih.govnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. cam.ac.uk

Applications of AI and ML in quinoline research include:

Predictive Modeling : ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new quinoline analogues. researchgate.netoncodesign-services.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. oncodesign-services.com

De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties. These models can explore a vast chemical space to propose novel quinoline scaffolds that may have improved efficacy or novel mechanisms of action. oncodesign-services.com

Reaction Prediction and Synthesis Planning : AI tools can predict the outcomes of chemical reactions and assist in designing efficient synthetic routes for complex quinoline derivatives. cam.ac.uk This can help overcome challenges in synthesizing novel compounds. oncodesign-services.com

A recent development is the use of ML models to predict the active sites of quinoline derivatives, which can guide the design of more selective drugs. researchgate.net Researchers have also developed platforms that combine automated experiments with AI to predict chemical reactivity, which could significantly speed up the design process for new pharmaceuticals. cam.ac.uk

Table 1: Impact of AI/ML on Quinoline Drug Discovery

| Research Phase | Application of AI/ML | Potential Impact |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data to identify novel drug targets. oncodesign-services.com | Discovery of new therapeutic opportunities for quinoline compounds. |

| Hit Identification | Virtual screening of large compound libraries to identify potential hits. nih.gov | Faster and more accurate identification of promising lead candidates. |

| Lead Optimization | Prediction of ADMET properties and biological activity to guide molecular design. oncodesign-services.com | Design of safer and more effective drugs with improved pharmacokinetic profiles. |

| Synthesis Planning | Retrosynthesis prediction to streamline the chemical synthesis process. oncodesign-services.com | Reduced time and cost associated with the synthesis of novel compounds. |

Development of Advanced Synthetic Methodologies for Complex Quinoline Scaffolds

The synthesis of complex quinoline scaffolds remains a critical area of research. nih.gov While classical methods for quinoline synthesis are well-established, there is a continuous need for more efficient, versatile, and sustainable synthetic strategies. mdpi.com

Recent advancements in synthetic chemistry offer new possibilities for creating diverse quinoline libraries:

C-H Activation : This strategy involves the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. C-H activation can simplify synthetic routes and allow for the introduction of functional groups at previously inaccessible positions on the quinoline ring. mdpi.com

Photoredox Catalysis : This technique uses light to drive chemical reactions, often under mild conditions. Photoredox catalysis has emerged as a powerful tool for constructing complex molecules and can be applied to the synthesis of novel quinoline derivatives. mdpi.com

Multicomponent Reactions (MCRs) : MCRs combine three or more starting materials in a single step to form a complex product. rsc.org These reactions are highly efficient and allow for the rapid generation of diverse molecular scaffolds. rsc.org

Flow Chemistry : Performing reactions in a continuous flow system rather than in a traditional batch reactor can offer improved control over reaction parameters, enhanced safety, and easier scalability.

These modern synthetic methods not only facilitate the synthesis of complex quinoline structures but also enable the creation of libraries of compounds for biological screening, thus accelerating the discovery of new therapeutic agents. rsc.org

Applications in Chemical Biology and Probe Development

Chemical probes are small molecules used to study biological processes and validate drug targets. nih.govchemicalprobes.org High-quality chemical probes should be potent, selective, and well-characterized. Quinoline derivatives, with their versatile chemistry and diverse biological activities, are excellent candidates for development as chemical probes. scispace.comrsc.org

The development of quinoline-based chemical probes can have several impacts:

Target Validation : A selective probe can be used to confirm that modulating a specific target produces a desired therapeutic effect. rsc.org

Elucidation of Biological Pathways : Probes can be used to perturb biological systems and study the downstream effects, providing insights into complex cellular pathways.

Mechanism of Action Studies : For drugs with unknown mechanisms, a corresponding chemical probe can help identify the molecular target and elucidate how the drug works.

The development of probes often involves an iterative process of design, synthesis, and biological testing. Techniques such as activity-based protein profiling (ABPP) can be used to assess the selectivity of a probe across the entire proteome. scispace.com The creation of well-validated chemical probes based on the this compound scaffold could significantly advance our understanding of its biological functions and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-6-methoxy-2-propylquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via condensation of aryl amines with ethyl benzoylacetate in boiling toluene with catalytic HCl, followed by cyclization using polyphosphoric acid (PPA) . Key variables include:

- Reagent stoichiometry : Excess aryl amine (0.04 mol) relative to ethyl benzoylacetate (0.02 mol) improves intermediate formation.

- Temperature and time : Reflux at 110–120°C for 8 hours ensures complete condensation.

- Cyclization agent : PPA enhances ring closure efficiency compared to sulfuric acid, reducing side-product formation.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity. Monitor reaction progress using TLC and confirm structure via H NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) .

Q. How can the physicochemical properties (e.g., basicity, solubility) of this compound be experimentally determined?

Methodological Answer:

- Gas-phase basicity : Use equilibrium methods with Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry to measure proton affinity, referencing hydroxy/methoxy-substituted analogs .

- Solubility : Perform shake-flask assays in buffered solutions (pH 2–10) at 25°C, quantified via UV-Vis spectroscopy (λ~280 nm for quinoline backbone).

- LogP : Determine octanol/water partition coefficients using HPLC retention time correlation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Compare IC values with structural analogs (e.g., 3'-methoxy derivatives) to assess substituent effects .

- Antimicrobial activity : Employ disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure inhibition zones .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Reaction path search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model intermediate formation and cyclization energetics. Identify rate-limiting steps (e.g., proton transfer in PPA-mediated cyclization) .

- SAR prediction : Perform molecular docking (AutoDock Vina) against target proteins (e.g., topoisomerase II for anticancer activity). Correlate substituent effects (e.g., propyl vs. methyl groups) with binding affinity and steric compatibility .

Q. How can contradictory cytotoxicity data between quinoline derivatives be resolved through experimental design?

Methodological Answer:

- Standardize assays : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, discrepancies in IC values may arise from varying MTT incubation durations (4 vs. 24 hours) .

- Metabolic stability testing : Use liver microsomes (human/rat) to assess compound degradation. Poor metabolic stability in one study may explain reduced in vivo efficacy despite strong in vitro activity .

Q. What advanced spectroscopic techniques are critical for characterizing quinoline derivatives and verifying synthetic intermediates?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <2 ppm error.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons at δ 6.5–8.0 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline intermediates (e.g., enol-keto tautomerism) .

Q. How can continuous flow reactors improve the scalability and sustainability of quinoline synthesis?

Methodological Answer:

- Flow setup : Use a microreactor with immobilized PPA on silica gel to enable continuous cyclization. Advantages include:

- Reduced solvent waste (toluene recycling).

- Enhanced heat transfer, minimizing decomposition.

- Process analytical technology (PAT) : Integrate inline FTIR to monitor reaction progress and automate product collection .

Notes on Data Contradictions and Best Practices

- Conflicting biological activity : Cross-validate results using orthogonal assays (e.g., ATP-based viability assays vs. MTT) .

- Synthetic yield variability : Pre-dry solvents (toluene over molecular sieves) to minimize hydrolysis of ethyl benzoylacetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.